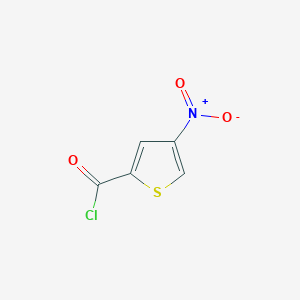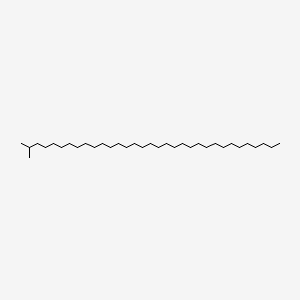
4-Nitrothiophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrothiophene-2-carbonyl chloride is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing a sulfur atom. This compound is notable for its applications in various fields, including medicinal chemistry and material science. Its molecular structure includes a nitro group (-NO2) and a carbonyl chloride group (-COCl) attached to the thiophene ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-2-carbonyl chloride typically involves the nitration of thiophene derivatives followed by chlorination. One common method includes the nitration of thiophene to produce 4-nitrothiophene, which is then subjected to chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution: Formation of 4-nitrothiophene-2-carboxamides or 4-nitrothiophene-2-carboxylates.
Reduction: Formation of 4-aminothiophene-2-carbonyl chloride.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
4-Nitrothiophene-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of bioactive molecules with potential therapeutic properties.
Medicine: Investigated for its role in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.
Wirkmechanismus
The mechanism of action of 4-Nitrothiophene-2-carbonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for nucleophilic attack, leading to the formation of various derivatives. The nitro group, being an electron-withdrawing group, influences the reactivity of the thiophene ring, making it more susceptible to electrophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
- 4-Nitrothiophene-2-carboxylic acid
- 4-Nitrothiophene-2-carboxamide
- 4-Nitrothiophene-2-carboxylate esters
Comparison: 4-Nitrothiophene-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its carboxylic acid, carboxamide, and ester counterparts.
Eigenschaften
CAS-Nummer |
67998-17-8 |
|---|---|
Molekularformel |
C5H2ClNO3S |
Molekulargewicht |
191.59 g/mol |
IUPAC-Name |
4-nitrothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C5H2ClNO3S/c6-5(8)4-1-3(2-11-4)7(9)10/h1-2H |
InChI-Schlüssel |
VJMMHJLOQNVXJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1[N+](=O)[O-])C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)






![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)



![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)

